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molecular formula C10H11ClN4O2 B3432295 Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 99951-44-7

Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B3432295
M. Wt: 254.67 g/mol
InChI Key: BIPTTZMZSCIYMX-UHFFFAOYSA-N
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Patent
US04888332

Procedure details

To a suspension of the product obtained in Step 1 (50 g) in 700 ml of phosphorus oxychloride 31 g of N,N-dimethylaniline was dropwise added at room temperature over a period of 20 minutes. The mixture was refluxed for one hour, excess phosphorus oxychloride was removed by distillation under normal pressure, and the reddish brown residue was dissolved in 2 liters of chloroform. This solution was slowly poured into 1.5 liters of ice-cooled saturated sodium bicarbonate solution, the chloroform layer was collected after shaking, and the aqueous layer was again extracted with fresh chloroform. The organic layers were joined together, washed with 800 ml of saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The dried solution was concentrated under reduced pressure to about 100 ml, and 200 ml n-hexane was added to this concentrate, giving 47 g of the objective compound as colorless crystals.
Name
product
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]2[N:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=[C:6]2[N:5]=[C:4]([CH:15]([CH3:17])[CH3:16])[CH:3]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:29])=O>>[Cl:29][C:2]1[N:7]2[N:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=[C:6]2[N:5]=[C:4]([CH:15]([CH3:17])[CH3:16])[CH:3]=1

Inputs

Step One
Name
product
Quantity
50 g
Type
reactant
Smiles
OC1=CC(=NC=2N1N=C(N2)C(=O)OC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
700 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
after shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added at room temperature over a period of 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
excess phosphorus oxychloride was removed by distillation under normal pressure
DISSOLUTION
Type
DISSOLUTION
Details
the reddish brown residue was dissolved in 2 liters of chloroform
ADDITION
Type
ADDITION
Details
This solution was slowly poured into 1.5 liters of ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the chloroform layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was again extracted with fresh chloroform
WASH
Type
WASH
Details
washed with 800 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried solution was concentrated under reduced pressure to about 100 ml, and 200 ml n-hexane
ADDITION
Type
ADDITION
Details
was added to this concentrate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=C(N2)C(=O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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